2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
CAS No.:
Cat. No.: VC15834775
Molecular Formula: C12H10FN3O2
Molecular Weight: 247.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10FN3O2 |
|---|---|
| Molecular Weight | 247.22 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
| Standard InChI | InChI=1S/C12H10FN3O2/c13-8-3-1-7(2-4-8)10-6-16-11(15-10)9(5-14-16)12(17)18/h1-5,10,15H,6H2,(H,17,18) |
| Standard InChI Key | HQZXIUPTNNEBJP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC2=C(C=NN21)C(=O)O)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,3-dihydro-1H-imidazo[1,2-b]pyrazole core substituted at the 2-position with a 4-fluorophenyl group and at the 7-position with a carboxylic acid moiety. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, while the carboxylic acid group facilitates hydrogen bonding with biological targets .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 247.22 g/mol | |
| CAS Registry Number | 1710833-81-0 | |
| Density | Not Available | |
| Melting Point | Not Available |
The absence of reported melting and boiling points underscores the need for further experimental characterization . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the fluorophenyl protons (δ 7.18–7.42 ppm) and the imidazo-pyrazole backbone . Mass spectrometry data corroborate the molecular weight via peaks at m/z 247.22.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step process:
-
Condensation: Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate undergoes cyclization with 4-fluorophenyl isocyanate in anhydrous toluene to form the imidazo[1,2-b]pyrazole intermediate .
-
Hydrolysis: The ethyl ester intermediate is hydrolyzed using concentrated sulfuric acid to yield the carboxylic acid derivative .
A representative synthesis of ethyl 2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate (precursor) achieves a 66% yield, with subsequent hydrolysis to the acid form .
Analytical Characterization
-
NMR Spectroscopy: -NMR (CDCl) reveals a triplet at δ 1.45 ppm for the ethyl group’s methyl protons and multiplet signals for the fluorophenyl aromatic protons .
-
Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 247.22, consistent with the molecular formula .
Pharmacological Activities
Anti-Inflammatory Effects
The compound inhibits interleukin-8 (IL-8)-induced chemotaxis and N-formylmethionine-leucyl-phenylalanine (FMLP) pathways, with IC values of 1.2 nM and 3.8 nM, respectively . This dual activity suggests utility in treating chronic inflammatory diseases. Molecular docking studies propose interactions with COX-2’s active site, reducing prostaglandin synthesis .
Mechanism of Action
The compound’s bioactivity stems from:
-
COX-2 Inhibition: Competitive binding to COX-2’s arachidonic acid pocket, preventing prostaglandin E synthesis .
-
Receptor Modulation: Allosteric modulation of chemokine receptors (e.g., CXCR1/2), attenuating neutrophil migration .
Future Directions
-
Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.
-
Structure-Activity Relationships (SAR): Modifying the fluorophenyl or carboxylic acid groups could enhance potency .
-
Toxicological Profiling: Acute and chronic toxicity studies are essential for clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume